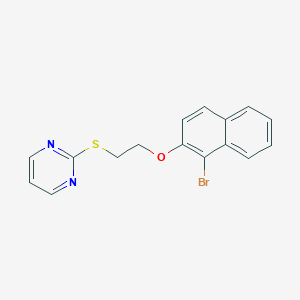
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPNSE and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Applications De Recherche Scientifique
BPNSE has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of cancer research. BPNSE has been shown to inhibit the growth of cancer cells by targeting PTPs, which play a crucial role in cancer cell proliferation and survival. BPNSE has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of PTPs involved in the regulation of the immune system.
Mécanisme D'action
BPNSE acts as a potent inhibitor of PTPs by binding to the active site of the enzyme. PTPs are responsible for the dephosphorylation of proteins, which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PTPs, BPNSE disrupts the signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPNSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPNSE inhibits the activity of PTPs in a dose-dependent manner. BPNSE has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In vivo studies have demonstrated that BPNSE inhibits tumor growth in animal models, further supporting its potential applications in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BPNSE is its specificity towards PTPs, which makes it a potent inhibitor of these enzymes. BPNSE has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of BPNSE is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
For the research of BPNSE include the development of more potent and selective inhibitors of PTPs and investigation of its potential applications in other fields.
Méthodes De Synthèse
The synthesis of BPNSE involves the reaction of 1-bromo-2-naphthol with 2-(2-pyrimidinylthio)ethanol in the presence of a base. The reaction yields BPNSE as a white solid, which can be further purified by recrystallization.
Propriétés
Nom du produit |
1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
Formule moléculaire |
C16H13BrN2OS |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2 |
Clé InChI |
GUSQIOTZGGAQPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



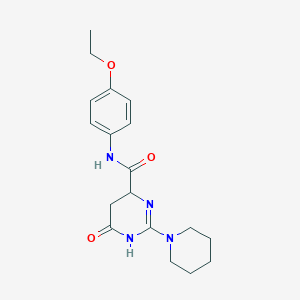
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
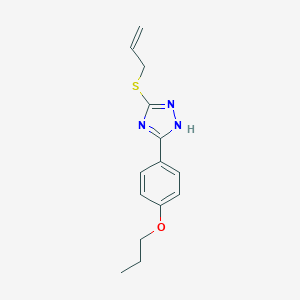
![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)
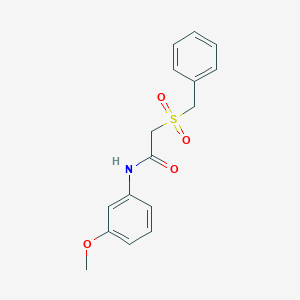
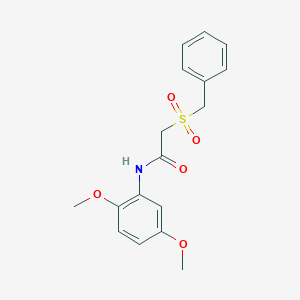
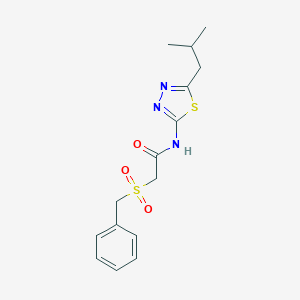
![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)
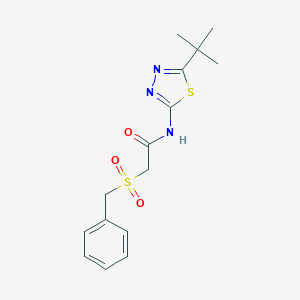
![2-(benzylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215436.png)
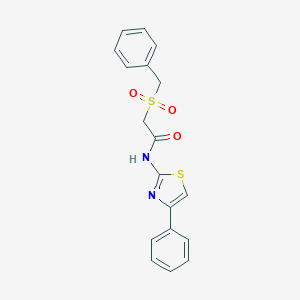
![2-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B215439.png)